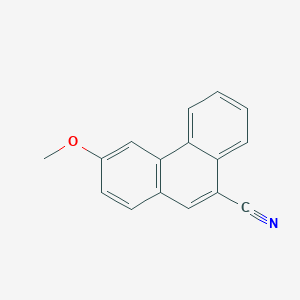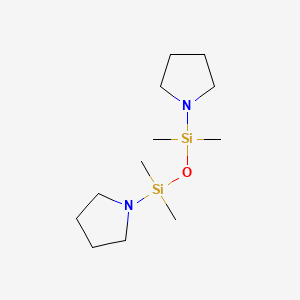
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonyl, sulfinyl, and carbamoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds that are subsequently reacted under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbonyl compounds. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfonyl group, while reduction can lead to the formation of simpler amine derivatives.
Scientific Research Applications
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to changes in their structure and activity. These interactions can affect various biological processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methomyl: Another compound with similar functional groups, used as an insecticide.
Acetimidic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is unique due to its combination of multiple functional groups, which provide it with a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research and industry.
Properties
CAS No. |
72248-51-2 |
|---|---|
Molecular Formula |
C22H17FN2O4S |
Molecular Weight |
424.4 g/mol |
InChI |
InChI=1S/C22H16N2O.FHO3S/c23-16-21(22(25)19-12-6-2-7-13-19)24(20-14-8-3-9-15-20)17-18-10-4-1-5-11-18;1-5(2,3)4/h1-15,17H;(H,2,3,4)/b22-21-,24-17?; |
InChI Key |
KLRPUDUCMXLCJQ-GTNUDWTHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)/C(=C(/C3=CC=CC=C3)\O)/C#N.[O-]S(=O)(=O)F |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C#N.[O-]S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)





![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)


![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
